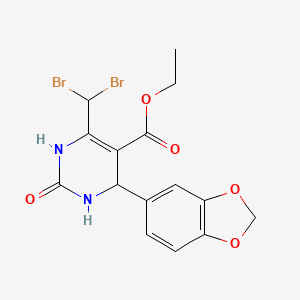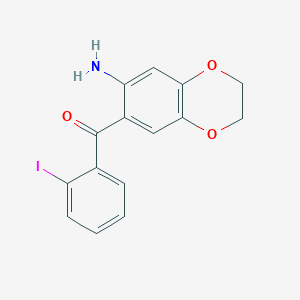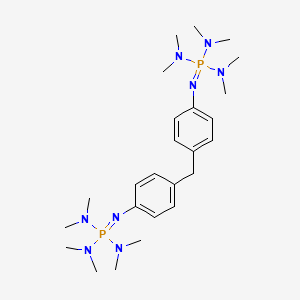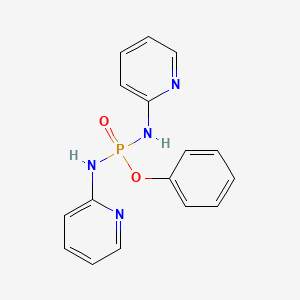
phenyl N,N'-dipyridin-2-yldiamidophosphate
Descripción general
Descripción
Phenyl N,N'-dipyridin-2-yldiamidophosphate, also known as PDP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PDP is a phosphatase inhibitor that can selectively target specific enzymes and alter their activity. The purpose of
Mecanismo De Acción
Phenyl N,N'-dipyridin-2-yldiamidophosphate works by selectively inhibiting the activity of specific phosphatases. Phosphatases are enzymes that remove phosphate groups from proteins, which can alter their activity. phenyl N,N'-dipyridin-2-yldiamidophosphate can selectively target specific phosphatases by binding to their active site and interfering with their function. This can lead to changes in cellular signaling pathways and alter cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of phenyl N,N'-dipyridin-2-yldiamidophosphate depend on the specific phosphatase that it targets. In cancer cells, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to improve neuronal function and protect against neurodegeneration. In bacterial cells, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to reduce bacterial virulence and enhance the effectiveness of antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using phenyl N,N'-dipyridin-2-yldiamidophosphate in lab experiments is its selectivity for specific phosphatases. This can allow researchers to study the specific effects of inhibiting a particular phosphatase on cellular function. However, one limitation of using phenyl N,N'-dipyridin-2-yldiamidophosphate is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays should be performed to ensure that phenyl N,N'-dipyridin-2-yldiamidophosphate is being used at safe and effective concentrations.
Direcciones Futuras
There are several future directions for research on phenyl N,N'-dipyridin-2-yldiamidophosphate. One direction is to further study its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to investigate the potential use of phenyl N,N'-dipyridin-2-yldiamidophosphate in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the biochemical and physiological effects of phenyl N,N'-dipyridin-2-yldiamidophosphate and its potential toxicity.
Aplicaciones Científicas De Investigación
Phenyl N,N'-dipyridin-2-yldiamidophosphate has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is overexpressed in many types of cancer cells. In neurodegenerative diseases, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to inhibit the activity of protein tyrosine phosphatase epsilon, which is involved in the regulation of neuronal function. In infectious diseases, phenyl N,N'-dipyridin-2-yldiamidophosphate has been shown to inhibit the activity of protein tyrosine phosphatase A, which is involved in the virulence of certain bacterial pathogens.
Propiedades
IUPAC Name |
N-[phenoxy-(pyridin-2-ylamino)phosphoryl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N4O2P/c21-23(19-15-10-4-6-12-17-15,20-16-11-5-7-13-18-16)22-14-8-2-1-3-9-14/h1-13H,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALIMGIGWJNRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N4O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N,N'-dipyridin-2-ylphosphorodiamidate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-bromophenyl)-6-(2-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330670.png)
![7-[2-(1-adamantyl)-2-oxoethyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4330676.png)
![2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B4330682.png)
![methyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4330686.png)
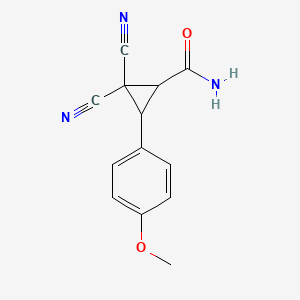
![1-(benzylthio)-3-morpholin-4-yl-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B4330706.png)
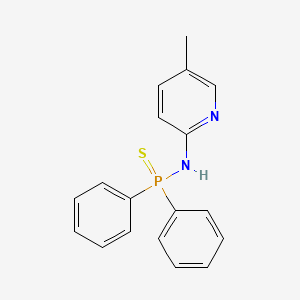
![3-cyano-2-(3,4-dimethoxyphenyl)-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330713.png)
![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330720.png)
